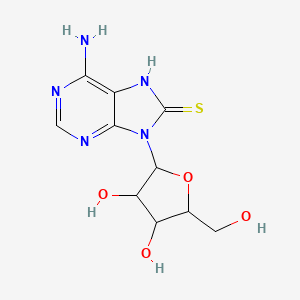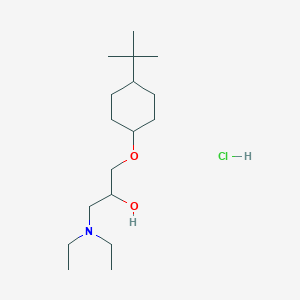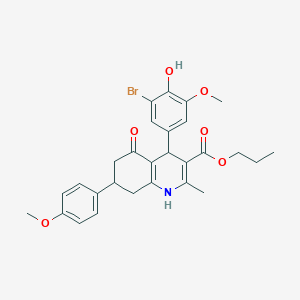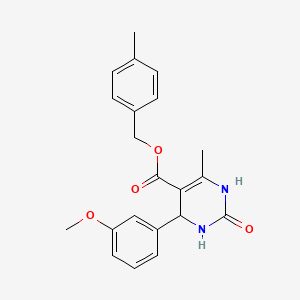
2-(6-Amino-8-sulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Descripción general
Descripción
2-(6-Amino-8-sulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their significant roles in various biological processes, including DNA and RNA synthesis. The compound’s structure includes a purine base with an amino group, a sulfanyl group, and a modified oxolane ring with hydroxymethyl and diol functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Amino-8-sulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves multi-step organic reactions. One common approach is the condensation of a purine derivative with a suitable oxolane precursor under controlled conditions. The reaction may require catalysts, specific temperature, and pH conditions to ensure the desired product’s formation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process would include purification steps such as crystallization, distillation, or chromatography to obtain the compound in high purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is often emphasized to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Amino-8-sulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the sulfanyl group or other functional groups.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-(6-Amino-8-sulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in nucleotide metabolism and enzyme interactions.
Medicine: Investigated for potential therapeutic uses, such as antiviral or anticancer agents.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets, such as enzymes involved in nucleotide synthesis. The amino and sulfanyl groups may play crucial roles in binding to active sites, while the oxolane ring contributes to the overall stability and reactivity of the molecule. The pathways involved often include inhibition or activation of enzymatic processes, leading to altered cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A purine nucleoside with similar structural features but lacks the sulfanyl group.
Guanosine: Another purine nucleoside with different functional groups.
Thioguanine: Contains a sulfanyl group but differs in other structural aspects.
Uniqueness
2-(6-Amino-8-sulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-8-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4S/c11-7-4-8(13-2-12-7)15(10(20)14-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H,14,20)(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILZVYQRHGBEAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=S)N2)C3C(C(C(O3)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00935888 | |
| Record name | 6-Amino-9-pentofuranosyl-9H-purine-8-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00935888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15830-55-4, 15830-61-2, 3001-45-4 | |
| Record name | NSC109162 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109162 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC107398 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107398 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC90395 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90395 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Amino-9-pentofuranosyl-9H-purine-8-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00935888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-methylbenzamide](/img/structure/B5097962.png)
![[3-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-(6-methylquinolin-4-yl)methanone](/img/structure/B5097967.png)
![N-[(2-hydroxy-1-naphthyl)(4-nitrophenyl)methyl]benzamide](/img/structure/B5097969.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(1-phenylcyclopropyl)benzamide](/img/structure/B5097976.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5097982.png)

![N,N-diethyl-1-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperidine-3-carboxamide](/img/structure/B5097995.png)



![4-[(2-bromo-4-{(E)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5098033.png)
![1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5098051.png)
![(3R,4R)-1-[[3-(2-methylphenyl)phenyl]methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol](/img/structure/B5098053.png)
